molecular formula C10H11N3OS3 B2914210 N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 393572-16-2

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2914210
CAS No.: 393572-16-2
M. Wt: 285.4
InChI Key: QIOWMNYSQJTKPJ-UHFFFAOYSA-N
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Description

N-(5-(Propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylthio (-S-C₃H₇) group at the 5-position and a thiophene-2-carboxamide moiety at the 2-position.

Properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS3/c1-2-5-16-10-13-12-9(17-10)11-8(14)7-4-3-6-15-7/h3-4,6H,2,5H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOWMNYSQJTKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : One common synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-thiophenecarbonyl chloride under acidic conditions to form the desired product.

  • Reaction Conditions: : The process typically occurs in a solvent like dichloromethane, with triethylamine as a base, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

  • Scale-Up Considerations: : Industrial production would likely involve optimized reaction conditions to maximize yield and purity. This could involve continuous flow reactors for better control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can modify the thiadiazole ring, altering its electronic properties.

  • Substitution: : The compound's carboxamide and thiophene groups can participate in various nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typical reagents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Commonly, lithium aluminum hydride or sodium borohydride is used.

  • Substitution: : Reagents like sodium hydride or potassium carbonate can be employed in substitution reactions.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced thiadiazole derivatives.

  • Substitution: : Variously substituted thiadiazole and thiophene derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can serve as a ligand in transition metal catalysis.

  • Material Science: : Used in the development of conductive polymers due to its thiophene moiety.

Biology

  • Antimicrobial Activity: : Exhibits potential antimicrobial properties, useful in developing new antibiotics.

  • Enzyme Inhibition: : Can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

  • Drug Development: : Investigated as a potential candidate for developing anti-inflammatory or anticancer drugs.

Industry

  • Electronic Devices: : Utilized in the fabrication of organic semiconductors for electronic devices like OLEDs.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific proteins and enzymes, inhibiting their function. This can disrupt cellular processes, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in inflammation, reducing inflammatory responses.

Comparison with Similar Compounds

Table 1: Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituent (R) Carboxamide Group Melting Point (°C) Yield (%) Key References
Target Compound Propylthio Thiophene-2-carboxamide Not Reported Not Reported
5g (Ethylthio analog) Ethylthio Acetamide 168–170 78
5h (Benzylthio analog) Benzylthio Acetamide 133–135 88
7a–7l (Piperidin-ethylthio analogs) Piperidin-ethylthio Benzamide Not Reported Not Reported
  • Substituent Effects: Alkylthio groups (e.g., ethylthio in 5g) correlate with higher melting points (168–170°C) compared to bulkier arylthio groups (e.g., benzylthio in 5h: 133–135°C), likely due to improved crystallinity in smaller substituents .

Biological Activity

N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a member of the thiadiazole class of compounds, known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H12N4OS
  • Molecular Weight : 244.30 g/mol
  • CAS Number : 391875-21-1

The compound features a thiadiazole ring substituted with a propylthio group and a thiophene carboxamide moiety. This unique structure contributes to its varied biological activities.

Biological Activities

This compound has been investigated for several biological activities:

Activity Type Potential Effects
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in various cancer cell lines
Anti-inflammatoryPotential to reduce inflammation markers
AntifungalExhibits activity against certain fungal strains

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. Studies have demonstrated that this compound exhibits effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxic effects against lung cancer cell lines (e.g., A549), with reported IC50 values indicating potent growth inhibition.
  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and by inhibiting key signaling pathways involved in cell proliferation.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For example, one study reported an IC50 value of 0.52 μg/mL against A549 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer progression, such as VEGFR-2. This binding may block critical signaling pathways that promote tumor growth and metastasis .
  • Inflammation Reduction : Preliminary studies indicate that the compound may also reduce levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

When compared to other thiadiazole derivatives like N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)thiophene derivatives, the propylthio variant exhibits enhanced solubility and reactivity profiles. This can lead to improved therapeutic efficacy across various applications.

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